molecular formula C18H22Cl2N2 B14222667 N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine CAS No. 627523-20-0

N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine

Cat. No.: B14222667
CAS No.: 627523-20-0
M. Wt: 337.3 g/mol
InChI Key: QFPRVJIKXLJDLK-UHFFFAOYSA-N
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Description

N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features two distinct phenyl groups, one of which is substituted with two chlorine atoms at the 2 and 4 positions, making it a dichlorophenyl derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine typically involves the reaction of 2,4-dichlorophenylethylamine with 2-phenylethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine
  • N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-methylphenyl)ethane-1,2-diamine
  • N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-chlorophenyl)ethane-1,2-diamine

Uniqueness

The uniqueness of N1-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine lies in its specific substitution pattern and the presence of both dichlorophenyl and phenylethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

627523-20-0

Molecular Formula

C18H22Cl2N2

Molecular Weight

337.3 g/mol

IUPAC Name

N'-[2-(2,4-dichlorophenyl)ethyl]-N-(2-phenylethyl)ethane-1,2-diamine

InChI

InChI=1S/C18H22Cl2N2/c19-17-7-6-16(18(20)14-17)9-11-22-13-12-21-10-8-15-4-2-1-3-5-15/h1-7,14,21-22H,8-13H2

InChI Key

QFPRVJIKXLJDLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCCNCCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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